![molecular formula C10H14ClNO4S B1374993 2-[3-(氯甲基)-6-甲氧基吡啶-2-基]乙基甲磺酸酯 CAS No. 1003589-87-4](/img/structure/B1374993.png)
2-[3-(氯甲基)-6-甲氧基吡啶-2-基]乙基甲磺酸酯
描述
2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate is a useful research compound. Its molecular formula is C10H14ClNO4S and its molecular weight is 279.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
色谱法和质谱法
“2-[3-(氯甲基)-6-甲氧基吡啶-2-基]乙基甲磺酸酯” 可用作色谱法或质谱法的衍生化试剂,以增强某些化合物的检测。 衍生化可以提高物质的挥发性、稳定性或可检测性,使其更容易分析 .
有机合成
该化合物可以作为有机合成的中间体,特别是在芳烃的氯甲基化反应中。 氯甲基化是合成多种药物、农药和聚合物的关键步骤 .
诱变研究
与甲磺酸乙酯 (EMS) 相似,该化合物可能用于诱变研究以诱导 DNA 突变。 EMS 以其能够将烷基引入核苷酸,从而导致碱基变化和核苷酸突变而闻名 。这种应用对于理解基因功能和创造遗传多样性至关重要。
作用机制
Target of Action
Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
Mode of Action
It is known that chloromethyl derivatives of aromatic compounds can be obtained by treating a series of aromatic hydrocarbons and o-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane .
Biochemical Pathways
The chloromethylation of aromatic compounds is a well-documented process in the literature .
Result of Action
Chloromethyl substituted aromatic compounds are promising key intermediates for the synthesis of a variety of fine or special chemicals, polymers, and pharmaceuticals .
Action Environment
It is known that the chloromethylation of aromatic compounds can be catalyzed by zinc iodide under mild conditions .
生化分析
Biochemical Properties
2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can alter the enzymatic activity, leading to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of 2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of target genes.
Molecular Mechanism
At the molecular level, 2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes.
Dosage Effects in Animal Models
The effects of 2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant response. Additionally, high doses of the compound can lead to toxicity, affecting various organs and tissues in animal models.
Metabolic Pathways
2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and function . These interactions can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s effects on metabolic pathways are context-dependent, with different outcomes observed in different cell types and experimental conditions.
Transport and Distribution
The transport and distribution of 2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate within cells and tissues are crucial for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and its ability to reach target sites within cells and tissues.
Subcellular Localization
The subcellular localization of 2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound reaches its intended site of action, influencing its effects on cellular processes.
属性
IUPAC Name |
2-[3-(chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S/c1-15-10-4-3-8(7-11)9(12-10)5-6-16-17(2,13)14/h3-4H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOLCEWPSKHBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)CCl)CCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B1374913.png)
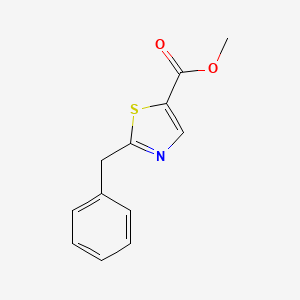
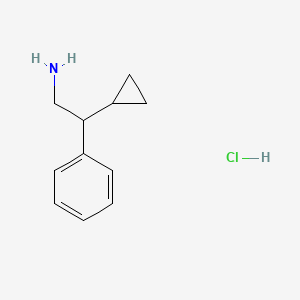

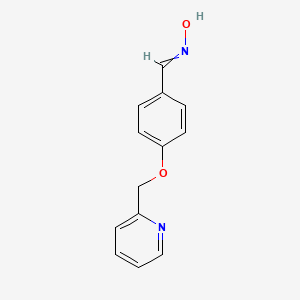
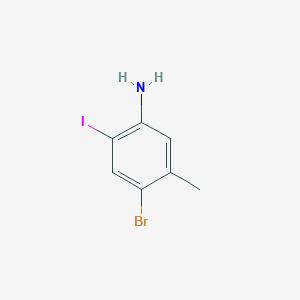
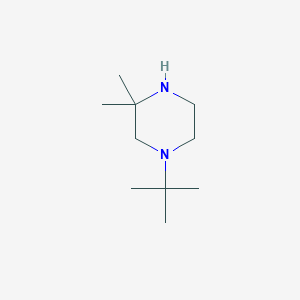
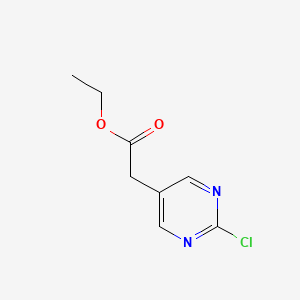

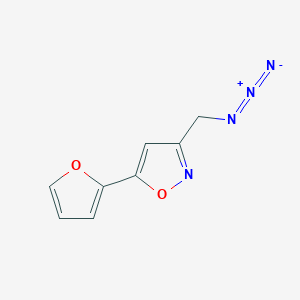

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B1374931.png)
![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)
